Product packaging for 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole(Cat. No.:CAS No. 186527-30-0)

2-Nitro-3-methyl-9H-pyrido[2,3-b]indole

Cat. No.: B121724
CAS No.: 186527-30-0
M. Wt: 227.22 g/mol
InChI Key: YETURKHPVJNYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing the Pyrido[2,3-b]indole Scaffold in Chemical Biology

The pyrido[2,3-b]indole structure, also known as α-carboline, is a fused heterocyclic system that is considered a "privileged structure" in drug discovery. nih.gov This designation is given to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The indole (B1671886) nucleus itself is a key component in numerous biologically active natural and synthetic products, including the essential amino acid tryptophan. nih.gov The fusion of a pyridine (B92270) ring to the indole core to form the pyrido[2,3-b]indole scaffold creates a more rigid, planar system with a unique distribution of nitrogen atoms, which can participate in hydrogen bonding and other key interactions with biological macromolecules. nih.gov

Derivatives of the pyrido[2,3-b]indole scaffold have been investigated for a wide range of biological activities. For example, certain 2-carboxamide (B11827560) substituted pyrido[2,3-b]indoles have been developed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, showing potent activity against Gram-positive pathogens and, after modification, against multidrug-resistant Gram-negative pathogens as well. acs.org The parent compound, 9H-pyrido[2,3-b]indole, and its amino-substituted derivatives like 2-Amino-9H-pyrido[2,3-b]indole (AαC), are known heterocyclic amines that have been subjects of metabolic and toxicological studies. nih.govsigmaaldrich.com The versatility of this scaffold makes it a valuable starting point for the development of new therapeutic agents.

Historical Perspective on Research Involving Nitro-Substituted Indole Derivatives

Nitro-substituted indoles have long been of significant interest to chemists due to their synthetic utility. researchgate.net The introduction of a nitro group onto the indole ring has been a subject of study for many decades. Early research, such as work published in 1958, detailed the synthesis of various mono-nitroindoles, including 4-, 5-, 6-, and 7-nitroindole, laying the groundwork for understanding the reactivity of the indole nucleus. acs.org

Historically, the synthesis of nitroindoles was achieved either by the direct nitration of an existing indole ring or by building the heterocyclic system from suitably substituted monocyclic precursors like nitroarenes. researchgate.net Classic reactions like the Bartoli indole synthesis utilize ortho-substituted nitroarenes as key starting materials to construct the indole core, highlighting the foundational role of nitro compounds in indole chemistry. wikipedia.org

Over time, research has shifted from purely synthetic exploration to the application of nitroindoles as intermediates and as biologically active molecules in their own right. Modern synthetic methods focus on achieving better yields and regioselectivity, for instance, through the nitration of N-protected indoles. researchgate.net Furthermore, contemporary studies have demonstrated the potential of nitroindole derivatives in medicinal chemistry. For example, a series of 5-nitroindole (B16589) derivatives were synthesized and evaluated as binders for c-Myc G-quadruplex DNA, which is a target for anticancer drug development. researchgate.netnih.gov This evolution from fundamental synthesis to targeted biological application underscores the enduring importance of nitroindoles in chemical research.

Significance of 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole within Contemporary Medicinal Chemistry

The specific compound this compound is a molecule of interest primarily due to its role as a synthetic precursor and a research chemical. scbt.com While extensive literature on its direct biological activity is not prevalent, its structural features—the pyrido[2,3-b]indole scaffold and the nitro functional group—position it as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The primary significance of this compound lies in its relationship to its amino analogue, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC). scbt.comwikipedia.org MeAαC is a heterocyclic amine that has been identified in cooked foods and has been the subject of biological studies. wikipedia.org The nitro group in this compound can be readily reduced to an amino group through standard chemical reactions, such as catalytic hydrogenation, a transformation commonly used in the synthesis of other aminoindoles. nih.gov Therefore, this compound serves as a key building block for accessing MeAαC and its derivatives for further biological evaluation.

Moreover, commercial suppliers list this compound as a biochemical for use in proteomics research, suggesting its utility as a tool compound in chemical biology studies, although specific applications are not widely detailed in peer-reviewed literature. scbt.com

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 186527-30-0 scbt.com
Molecular Formula C₁₂H₉N₃O₂ scbt.com
Molecular Weight 227.22 g/mol scbt.com

| Alternate Name | 3-Methyl-2-nitro-1H-pyrido[2,3-b]indole | scbt.com |

Overview of Major Research Avenues for this compound

The research avenues for this compound are primarily driven by its potential as a synthetic intermediate and the established biological relevance of the pyrido[2,3-b]indole scaffold.

Synthesis of Biologically Active Amines: The most prominent research application is its use as a precursor for the synthesis of 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) and other related amino derivatives. scbt.com The conversion of the nitro group to an amine allows for the exploration of the structure-activity relationships of this class of compounds, which are known to interact with biological systems. nih.gov

Development of Novel Antibacterial Agents: Given that derivatives of the pyrido[2,3-b]indole scaffold have shown potent antibacterial activity, a potential research avenue is the use of this compound as a starting material for creating novel analogues. acs.org The nitro group itself, or its amine derivative, can serve as a handle for further chemical modifications to optimize activity against bacterial targets like DNA gyrase. acs.org

Exploration as an Anticancer Agent Precursor: Research on other nitro-substituted indoles has shown promise in targeting G-quadruplexes relevant to cancer, such as c-Myc. researchgate.netnih.gov This suggests a potential, though currently unexplored, avenue for investigating whether this compound or its derivatives could be designed to have similar activities.

Use as a Chemical Probe: As indicated by its availability as a biochemical for proteomics, there is potential for its use as a research tool. scbt.com This could involve labeling studies or its use in screening assays to identify new protein targets, leveraging the binding capabilities of the pyrido[2,3-b]indole core.

Table 2: Examples of Biologically Investigated Pyrido[2,3-b]indole Derivatives

Compound Area of Research Finding Source
2-Carboxamide Pyrido[2,3-b]indole Derivatives Antibacterial Dual inhibitors of DNA gyrase and topoisomerase IV with activity against Gram-positive and Gram-negative pathogens. acs.org
2-Amino-9H-pyrido[2,3-b]indole (AαC) Metabolism & Toxicology Metabolically activated by cytochrome P450 to reactive intermediates that can form DNA adducts. nih.gov

| 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) | Food Chemistry & Toxicology | A heterocyclic amine pyrolysate found in cooked protein products, subject of biological studies. | scbt.comwikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O2 B121724 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole CAS No. 186527-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-nitro-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-6-9-8-4-2-3-5-10(8)13-11(9)14-12(7)15(16)17/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETURKHPVJNYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C32)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571345
Record name 3-Methyl-2-nitro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186527-30-0
Record name 3-Methyl-2-nitro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Nitro 3 Methyl 9h Pyrido 2,3 B Indole

Retrosynthetic Analysis of the 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole Core

Retrosynthetic analysis offers a logical approach to deconstruct the target molecule, this compound, into simpler, commercially available starting materials. The core α-carboline structure suggests several strategic bond disconnections.

A primary disconnection strategy targets the C4a-C4b bond, which connects the indole (B1671886) and pyridine (B92270) rings. This approach, central to methods like the Graebe-Ullmann reaction and modern palladium-catalyzed intramolecular arylations, leads back to a substituted N-phenylpyridine intermediate. For the target molecule, this precursor would be a 2-anilino-3-methylpyridine derivative, which itself must contain a nitro group at the appropriate position on the aniline (B41778) ring.

Alternatively, the pyridine ring can be constructed onto a pre-existing indole nucleus. This "annulation strategy" involves disconnecting the C-N and C-C bonds of the pyridine ring. frontiersin.orgnih.gov This retrosynthetic path points towards a substituted 2-aminoindole and a three-carbon synthon that can undergo cyclization to form the desired six-membered pyridine ring, complete with the required nitro and methyl substituents.

A third approach involves the formation of the five-membered pyrrole (B145914) ring of the indole system as the final key step. This is characteristic of the Fischer indole synthesis, which would start from a substituted pyridylhydrazine and a ketone or aldehyde.

These varied retrosynthetic pathways highlight the flexibility available to synthetic chemists in approaching the synthesis of the this compound scaffold.

Classical Synthetic Approaches to Pyrido[2,3-b]indoles and Adaptations for this compound

Classical methods have long served as the foundation for constructing the pyrido[2,3-b]indole skeleton. While often requiring harsh conditions, their principles can be adapted for the synthesis of the target molecule.

One of the oldest methods is the Graebe-Ullmann reaction . This typically involves the thermolysis of a 1-(pyridin-2-yl)-1H-benzotriazole, which is formed from a 2-anilinopyridine (B1266264). researchgate.net To synthesize this compound, this would necessitate starting with 3-methyl-N-(2-nitrophenyl)pyridin-2-amine. Diazotization of this precursor would yield the corresponding benzotriazole, which upon heating, would extrude nitrogen gas and cyclize to form the C4a-C4b bond, yielding the target α-carboline. However, such thermal cyclizations can suffer from low yields and lack of regioselectivity with complex substitution patterns. frontiersin.org

The Fischer indole synthesis represents another classical route. This approach would involve the reaction of a pyridylhydrazine with an appropriate carbonyl compound under acidic conditions. For the target molecule, one could envision the condensation of 3-methyl-2-(1-nitropropan-2-yl)pyridine with a suitable protecting group strategy, followed by cyclization. However, the availability and stability of the required substituted pyridylhydrazine can be a significant limitation.

Modern Catalytic Methods in the Synthesis of this compound

Modern organic synthesis has largely shifted towards more efficient and milder catalytic methods, which offer superior control over selectivity and functional group tolerance. These approaches are highly applicable to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-N and C-C bonds, which is central to α-carboline synthesis. frontiersin.org A powerful strategy involves a two-step sequence: a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) followed by a palladium-catalyzed intramolecular C-H activation/arylation. researchgate.net

To obtain this compound, this could involve:

Buchwald-Hartwig amination: Coupling of 2-amino-3-methylpyridine (B33374) with a suitable o-halo-nitrobenzene, such as 1-bromo-2-iodo-3-nitrobenzene, to form the key 2-anilinopyridine intermediate.

Intramolecular C-H arylation: The resulting intermediate undergoes a second palladium-catalyzed reaction, where the catalyst activates a C-H bond on the aniline ring to cyclize onto the pyridine ring, forming the final product.

An alternative palladium-catalyzed route involves the coupling of 3-bromo-2-aminopyridine with a (2-formyl-6-nitrophenyl)boronic acid, followed by reductive cyclization. A one-pot synthesis of α-carbolines has been described via a palladium-catalyzed aryl amination followed by intramolecular arylation. researchgate.net Optimization of such reactions often involves screening various palladium sources, ligands, bases, and solvents to achieve high yields, as demonstrated in the synthesis of related pyrido[2,3-b]indoles. rsc.org

Table 1: Example of Optimized Conditions for Pd-Catalyzed Synthesis of a Pyrido[2,3-b]indole Derivative rsc.orgThis table illustrates typical conditions for the synthesis of a related α-carboline, which could be adapted for the target compound.

EntryPd SourceLigandBaseSolventTime (h)Yield (%)
1Pd₂(dba)₃BINAPCs₂CO₃t-BuOH2449
2Pd₂(dba)₃PCy₃Cs₂CO₃t-BuOH2078
3Pd₂(dba)₃BINAPCs₂CO₃Toluene1081
4Pd₂(dba)₃BINAPCs₂CO₃Toluene690

Iron-catalyzed protocols have also been developed for the synthesis of related pyrido[2,3-b]indol-4-ones from indole-2-carboxylic derivatives through intramolecular N-H/C-H coupling. rsc.org

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for heterocycle synthesis. For α-carbolines, a notable approach involves the phosphine-catalyzed annulation of a pyridine ring onto an indole scaffold. frontiersin.orgnih.gov

In this strategy, a 2-sulfonamidoindole could react with an acetoxy allenoate in the presence of a phosphine (B1218219) catalyst. nih.gov To apply this to the synthesis of this compound, one would need to start with a 3-methylindole (B30407) derivative bearing the nitro group at the 2-position of the final product. The reaction proceeds through a sequence of Michael addition, proton shifts, and a final aza-Michael addition to construct the pyridine ring. nih.gov This method avoids the use of expensive and potentially toxic heavy metals.

Photoredox Catalysis in Pyridoindole Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, using visible light to initiate single-electron transfer (SET) processes and generate reactive radical intermediates under exceptionally mild conditions. nih.govsigmaaldrich.com This technology has been applied to the synthesis of various indole-containing heterocycles. nih.govrsc.orgrsc.org

For the synthesis of the this compound core, a photoredox-catalyzed approach could be envisioned. For instance, a radical cyclization could be triggered from a precursor like 2-(2-haloanilino)-3-methylpyridine. A photocatalyst, upon excitation by visible light, could reduce the aryl halide bond to generate an aryl radical, which would then undergo intramolecular cyclization onto the pyridine ring. acs.org Alternatively, a nitrogen-centered radical could be generated from an N-H bond of a precursor, triggering a cascade reaction to form the heterocyclic core. nih.gov These methods are highly attractive due to their mild conditions, high functional group tolerance, and alignment with the principles of green chemistry. sigmaaldrich.com

Stereoselective Synthesis Considerations for Related Analogues

The target molecule, this compound, is achiral. However, the introduction of substituents at other positions or the reduction of the aromatic system can create stereocenters, making stereoselective synthesis a critical consideration for related analogues.

For example, if a chiral substituent were present on the pyridine or indole ring, or if the synthesis involved a cycloaddition reaction to form a non-aromatic, partially saturated pyridoindole, controlling the stereochemistry would be paramount.

A common strategy for achieving stereoselectivity is through [3+2] cycloaddition reactions using azomethine ylides. In the synthesis of related spiro-heterocycles, the reaction of an isatin-derived azomethine ylide with a dipolarophile can proceed with high regio- and stereoselectivity. researchgate.net The geometry of the dipole and the specific face of the approach to the dipolarophile determine the final stereochemical outcome. researchgate.net By employing chiral catalysts or auxiliaries, it is possible to favor the formation of one enantiomer over the other. These principles could be applied to the synthesis of chiral, non-aromatic analogues of pyrido[2,3-b]indoles, where the pyridine ring is constructed via a cycloaddition step, thereby installing defined stereocenters.

Functional Group Interconversions and Derivatization Strategies on this compound

The presence of a nitro group and reactive positions on both the pyridine and indole rings of this compound offers a rich platform for a variety of functional group interconversions and derivatization strategies. These modifications are crucial for developing a library of analogues for structure-activity relationship (SAR) studies.

The nitro group at the C-2 position is a versatile functional handle that can be transformed into several other functionalities. The most common transformation is its reduction to an amino group, which then opens up a plethora of further derivatization possibilities.

The reduction of an aromatic nitro group can be achieved under various conditions, allowing for chemoselectivity in the presence of other functional groups.

Representative Reduction Methods for Nitroarenes:

Reagent/CatalystConditionsProductReference
Fe/HClAcidic mediaAmineGeneral Knowledge
SnCl₂·2H₂OAcidic mediaAmineGeneral Knowledge
H₂, Pd/CCatalytic hydrogenationAmineGeneral Knowledge
Na₂S₂O₄Neutral or basic mediaAmineGeneral Knowledge
NaBH₄/NiCl₂MethanolAmineGeneral Knowledge

The resulting 2-amino-3-methyl-9H-pyrido[2,3-b]indole is a key intermediate. The amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

Alkylation and Arylation: N-alkylation or N-arylation, although direct alkylation might be challenging and may require specific catalysts.

The pyrido[2,3-b]indole nucleus is susceptible to electrophilic substitution, and the positions of substitution are influenced by the existing substituents. The electron-donating nature of the indole nitrogen activates the indole part of the molecule, while the pyridine ring is generally less reactive towards electrophiles.

Electrophilic Substitution on the Indole Ring: The preferred sites for electrophilic attack on the α-carboline ring system are typically the C-6 and C-8 positions of the indole moiety. The presence of the nitro group at C-2, an electron-withdrawing group, will further deactivate the pyridine ring and may influence the regioselectivity of substitution on the benzene (B151609) ring of the indole. Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine.

Nitration: Employing nitric acid in the presence of sulfuric acid, which would likely occur on the benzene ring, given the deactivating effect of the existing nitro group on the pyridine ring.

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions might be challenging due to the presence of the basic nitrogen atoms and the deactivating nitro group, often requiring harsh conditions and leading to potential side reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The electron-withdrawing nitro group at C-2 significantly activates the pyridine ring for nucleophilic aromatic substitution. Halogen atoms, if present at positions C-4, can be displaced by various nucleophiles. While this compound itself doesn't have a leaving group for a typical SNAr reaction, this strategy is highly relevant for derivatives. For instance, a 4-chloro-2-nitro-3-methyl-9H-pyrido[2,3-b]indole could react with amines, alkoxides, or thiolates to afford the corresponding substituted products.

Multi-component Reactions in the Synthesis of Pyrido[2,3-b]indole Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry for the rapid construction of complex molecular scaffolds from simple starting materials in a single step. Several MCRs have been developed for the synthesis of the pyrido[2,3-b]indole core. While a direct MCR for this compound is not explicitly reported, analogous strategies can be envisioned.

One notable example is the three-component domino reaction of anilines, aldehydes, and malononitrile (B47326) derivatives, which can be catalyzed by various catalysts to afford polysubstituted pyridines, which can then be further elaborated to the pyrido[2,3-b]indole system. Another approach involves the reaction of 2-aminoindoles with dicarbonyl compounds or their equivalents.

A reported three- or four-component domino reaction under microwave irradiation allows for the synthesis of a series of novel polyfunctionalized pyrido[2,3-b]indoles. This method offers advantages such as the use of readily available starting materials, short reaction times, and high yields. nih.gov

Solid-Phase Synthesis Approaches for Library Generation

Solid-phase synthesis is a valuable technique for the generation of large libraries of compounds for high-throughput screening. While the solid-phase synthesis of this compound itself has not been specifically described, the general principles can be applied to the α-carboline scaffold.

A general strategy for the solid-phase synthesis of a library of α-carboline derivatives could involve the following steps:

Attachment of a suitable building block to a solid support: This could be an indole or a pyridine derivative with a linker. For example, an indole with a carboxylic acid function could be attached to a resin via an ester or amide linkage.

Stepwise construction of the heterocyclic core: The pyrido[2,3-b]indole skeleton would be assembled on the resin through a series of reactions.

Derivatization: The scaffold, while still attached to the resin, can be functionalized at various positions using the reactions described in section 2.5.

Cleavage from the resin: The final products are released from the solid support to yield the desired library of α-carboline derivatives.

The application of solid-phase synthesis to β-carboline-nucleoside conjugates has been reported, demonstrating the feasibility of this approach for related carboline systems. nih.gov

Challenges and Future Directions in this compound Synthesis

The synthesis of specifically substituted α-carbolines like this compound presents several challenges and offers opportunities for future research.

Challenges:

Regiocontrol: Achieving specific substitution patterns on the tricyclic system can be difficult due to the multiple reactive sites. The development of highly regioselective synthetic methods is a continuing challenge.

Functional Group Tolerance: Many of the classical methods for the synthesis and derivatization of α-carbolines require harsh reaction conditions that may not be compatible with sensitive functional groups.

Scalability: Some of the more advanced and selective synthetic methods may be difficult to scale up for the production of larger quantities of material.

Limited availability of starting materials: The synthesis of complex α-carbolines can be hampered by the limited commercial availability of appropriately substituted indole or pyridine precursors.

Future Directions:

Development of Novel Synthetic Methodologies: There is a continuous need for the development of new, more efficient, and versatile synthetic routes to α-carbolines. This includes the exploration of new catalysts, reaction conditions, and MCRs. nih.govrsc.org

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the α-carboline core would be highly valuable for the rapid generation of diverse libraries of compounds for biological screening. This includes the development of C-H activation strategies.

Photoredox and Electrochemical Methods: The use of photoredox catalysis and electrochemical synthesis offers mild and environmentally friendly alternatives to traditional synthetic methods and could be applied to the synthesis and functionalization of α-carbolines.

Flow Chemistry: The application of flow chemistry could help to address some of the challenges related to scalability and safety, particularly for reactions involving hazardous reagents or intermediates.

Biological Activities of this compound Remain Uncharacterized in Publicly Available Research

Comprehensive searches of available scientific literature and databases have revealed a significant lack of published research on the biological and pharmacological properties of the specific chemical compound This compound . Despite the interest in the broader family of pyridoindoles for their potential therapeutic applications, this particular nitro-substituted derivative appears to be uncharacterized in the context of anticancer research.

Our investigation sought to detail the anticancer potential of this compound, focusing on its effects on cancer cells and related biological processes. However, no studies were found that specifically examined this compound for the following activities:

In Vitro Cytotoxicity: No data is available on its toxic effects against any cancer cell lines.

Apoptosis Induction: There are no reports on its ability to trigger programmed cell death in cancer cells, including any investigations into caspase activation or mitochondrial pathways.

Cell Cycle Arrest: The effect of this compound on the cell cycle of cancerous cells has not been documented.

Angiogenesis Inhibition: Research into its potential to inhibit the formation of new blood vessels that feed tumors is absent from the scientific record.

Metastasis Inhibition: There are no studies on its ability to prevent cancer cell invasion, migration, or the epithelial-mesenchymal transition.

Multidrug Resistance Reversal: Its potential role in overcoming resistance to chemotherapy drugs has not been explored.

While research exists for other related pyridoindole and indole compounds, some of which show significant anticancer activities, these findings cannot be attributed to This compound . The specific arrangement of the nitro and methyl groups on the pyrido[2,3-b]indole core creates a unique molecule whose biological effects must be determined through direct experimental investigation.

Therefore, all sections and subsections outlined for the biological and pharmacological profile of This compound remain empty, as there is no specific data to populate them. The scientific community has yet to publish findings on the anticancer potential of this particular compound.

Biological Activities and Pharmacological Profiles of 2 Nitro 3 Methyl 9h Pyrido 2,3 B Indole

Anticancer Potential and Associated Research Findings

Senescence Induction Studies

Currently, there is a lack of specific research data on the senescence induction properties of 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole in scientific literature.

Antimicrobial Research Applications

Detailed investigations into the antimicrobial activities of this compound are not extensively documented in publicly available research. However, the broader class of indole (B1671886) and pyridoindole derivatives has been a subject of significant interest in the development of new antimicrobial agents. nih.govmdpi.comnih.gov These core structures are recognized for their potential biological activities, which often form the basis for synthesizing and testing new compounds. nih.govresearchgate.net

Antibacterial Activity Assessments Against Gram-Positive and Gram-Negative Strains

Specific data on the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria are not available in the current body of research. The antibacterial efficacy of related indole derivatives can be influenced by various structural modifications. nih.gov For instance, some indole derivatives have shown promising activity against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The general mechanism of action for antibacterial agents often involves targeting the bacterial cell wall or inhibiting essential cellular processes. nih.gov

Antifungal Activity Evaluations Against Pathogenic Fungi

There is no specific information regarding the antifungal activity of this compound. However, research on related indole derivatives has indicated potential antifungal properties. For example, certain hexahydropyrrolo[2,3-b]indole derivatives have been synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungal strains. nih.gov Similarly, some 3-indolyl-3-hydroxy oxindole (B195798) derivatives have demonstrated notable antifungal activity against plant pathogenic fungi. mdpi.com The class of azoles, which are sometimes incorporated into indole-based structures, are well-known for their antifungal properties. nih.gov

Antiviral Research Implications (e.g., Specific Viral Replication Inhibition)

Direct research on the antiviral properties of this compound is not found in the available literature. The broader family of indole derivatives has been explored for antiviral applications. actanaturae.rufrontiersin.org For instance, certain indole-based compounds have been investigated for their potential to inhibit the replication of viruses such as SARS-CoV-2. actanaturae.ru The general approach in antiviral drug discovery involves identifying compounds that can interfere with viral entry into host cells or inhibit viral replication processes. actanaturae.ru

Anti-parasitic Activity Research

Specific studies concerning the anti-parasitic activity of this compound have not been identified.

Anti-inflammatory Properties and Immunomodulatory Research (e.g., Cytokine Modulation, Inflammasome Inhibition)

There is no direct evidence or research available on the anti-inflammatory or immunomodulatory effects of this compound. However, related pyrido[2,3-d]pyrimidine (B1209978) derivatives have been noted for their potential anti-inflammatory activities. nih.gov

Neuropharmacological Research and Potential CNS Activities (e.g., Neuroprotection, Receptor Modulation, Monoamine Oxidase Inhibition)

Currently, there is a notable absence of published scientific literature investigating the neuropharmacological activities of this compound. No studies concerning its potential for neuroprotection, modulation of central nervous system receptors, or inhibition of monoamine oxidase have been reported.

Cardiovascular Research Implications

Similarly, dedicated research into the cardiovascular effects of this compound is not available in the current scientific literature. There are no published studies examining its impact on cardiovascular parameters or its potential implications for cardiovascular health or disease.

Other Reported Biological Activities and Preliminary Research

Preliminary research has identified a significant biological activity of this compound, also referred to as MeNαC. A study focused on the mutagenic potential of this compound revealed that it is a direct-acting mutagen in the Ames Salmonella reversion assay. researchgate.net This assay is a widely used method to assess the mutagenic potential of chemical compounds.

Furthermore, when this compound was chemically reduced in the presence of DNA, researchers detected the formation of a major DNA adduct. researchgate.net The formation of DNA adducts is a critical step in the initiation of carcinogenesis. This finding suggests that the compound has the potential to covalently bind to DNA, which is a hallmark of genotoxicity. The study identified the major adduct as N-(deoxyguanosin-8-yl)-2-amino-3-methyl-9H-pyrido[2,3-b]indole, which is formed after the nitro group of the parent compound is reduced to an amino group. researchgate.net

These findings are significant as they highlight a specific and potent biological activity of this compound, positioning it as a compound of interest in the field of toxicology and carcinogenesis.

Mechanistic Investigations into 2 Nitro 3 Methyl 9h Pyrido 2,3 B Indole’s Actions

Molecular Target Identification and Validation Studies

Detailed molecular target identification and validation studies specifically for 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole are not extensively available in the published scientific literature. The following sections outline the expected, but not experimentally confirmed, mechanisms based on related compounds.

DNA Interaction Studies (e.g., Intercalation, Covalent Adduct Formation, Cleavage, DNA Repair Modulation)

Direct experimental studies on the interaction of this compound with DNA are sparse. However, based on the known properties of related nitroaromatic compounds and the metabolic pathways of its amino-analogue, it is hypothesized to be a direct-acting mutagen. This contrasts with 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), which requires metabolic activation to exert its genotoxic effects.

The non-methylated counterpart, 2-nitro-9H-pyrido[2,3-b]indole (NαC), has been shown to be a direct-acting mutagen in the Salmonella assay. nih.gov This suggests that the nitro group is a key feature for its genotoxicity, likely through the formation of a reactive nitrenium ion that can form covalent adducts with DNA. The metabolic activation of MeAαC is known to produce a highly reactive N-hydroxy metabolite, N2-hydroxy-MeAαC, which is mutagenic without further metabolic activation. nih.gov This N-hydroxy derivative is an intermediate in the reduction of a nitro group, further supporting the likely direct mutagenicity of this compound.

Table 1: Mutagenicity Data for Related Pyrido[2,3-b]indoles

CompoundMutagenicity AssayResultReference
2-nitro-9H-pyrido[2,3-b]indole (NαC)Salmonella typhimuriumDirect-acting mutagen nih.gov
N2-hydroxy-MeAαCSalmonella typhimurium TA985070 revertants/microgram nih.gov

Note: Data for the specifically requested compound, this compound, is not available. The table presents data for closely related compounds to provide context.

Enzyme Inhibition Profiling (e.g., Topoisomerases I/II, Kinases, Histone Deacetylases, Cytochrome P450 Enzymes)

There is no specific information available in the scientific literature regarding the enzyme inhibition profile of this compound. The metabolic activation of its amino-counterpart, MeAαC, is known to be mediated by cytochrome P450 enzymes. nih.gov However, whether the nitro-compound acts as an inhibitor or substrate for these or other enzymes like topoisomerases, kinases, or histone deacetylases has not been documented.

Protein-Protein Interaction Modulation

There are no specific studies that have investigated the ability of this compound to modulate protein-protein interactions.

RNA Interaction Studies

Specific research on the interaction between this compound and RNA is not present in the available scientific literature.

Cellular Pathway Modulation Research

Comprehensive research into the modulation of specific cellular pathways by this compound has not been published. While the genotoxicity of related compounds suggests an interaction with DNA damage and repair pathways, detailed studies on this specific nitro-compound are lacking.

Signal Transduction Pathway Interventions (e.g., MAPK, PI3K/Akt, NF-κB, JAK/STAT)

No research is currently available that details the effects of this compound on the MAPK, PI3K/Akt, NF-κB, or JAK/STAT signaling pathways.

Oxidative Stress Induction Mechanisms (e.g., Reactive Oxygen Species Generation, Antioxidant System Modulation)

There are no studies documenting the capacity of this compound to generate reactive oxygen species or modulate cellular antioxidant systems.

Mitochondrial Dysfunction Research (e.g., Membrane Potential Disruption, ATP Production, Cytochrome c Release)

The impact of this compound on mitochondrial function, including membrane potential, ATP synthesis, and the release of cytochrome c, has not been investigated in published literature.

Autophagy Modulation

Information regarding the modulation of autophagy by this compound is not present in the available scientific record.

Epigenetic Modifications (e.g., Histone Deacetylase Inhibition, DNA Methylation Changes)

There is no evidence to suggest that this compound has been studied for its potential to cause epigenetic modifications such as histone deacetylase inhibition or alterations in DNA methylation.

Proteasomal Pathway Regulation

The effects of this compound on the proteasomal pathway remain uninvestigated.

Role of the Nitro Group in Bioactivation and Mechanism of Action Studies

Reductive Metabolism Pathways (e.g., Nitroreductase Activity, Prodrug Activation)

The primary proposed mechanism for the bioactivation of this compound involves the reductive metabolism of its nitro group. This pathway is characteristic of many nitroaromatic compounds, which are often explored as hypoxia-activated prodrugs (HAPs) for cancer therapy. In environments with low oxygen concentration (hypoxia), such as those found in solid tumors, specific enzymes known as nitroreductases become highly active.

These enzymes, which include NADPH:cytochrome P450 reductase, facilitate the transfer of electrons to the nitro group. The process is a stepwise reduction:

One-electron reduction: The nitro group accepts an electron to form a nitro radical anion. In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound, a futile cycle that limits toxicity in normal, well-oxygenated tissues.

Two-electron reduction: This step leads to the formation of a nitroso derivative.

Four-electron reduction: Further reduction yields a hydroxylamino species. This metabolite is highly reactive.

Six-electron reduction: The final step is the formation of the corresponding amino compound, 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.

This reductive cascade effectively transforms the relatively inert nitro-compound into highly reactive intermediates, functioning as a prodrug that is selectively activated under hypoxic conditions.

Formation of Reactive Metabolites and Their Biological Consequences (e.g., DNA Adducts, Protein Alkylation)

The biological consequences of this compound's metabolism are driven by the reactive species formed during nitroreduction. The hydroxylamine (B1172632) metabolite is considered a key cytotoxic agent. This highly electrophilic intermediate can directly interact with nucleophilic sites on vital cellular macromolecules.

DNA Adducts: While the direct formation of DNA adducts from the nitro-compound's reductive metabolites has not been explicitly detailed in the literature, significant insights can be drawn from its amino analogue, 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC). The amino form requires metabolic oxidation to a hydroxylamine (N2-OH-MeAαC), which then leads to the formation of DNA adducts. nih.gov Studies on MeAαC have identified the major DNA adduct as N-(deoxyguanosin-8-yl)-2-amino-3-methyl-9H-pyrido[2,3-b]indole. japsonline.comnih.gov This adduct forms when the reactive metabolite covalently binds to the C8 position of guanine (B1146940) in DNA. japsonline.com It is plausible that the reductive metabolism of this compound, by ultimately producing the same amino derivative within the cell, could lead to the formation of identical or similar DNA adducts. The nitro compound itself has been shown to be a direct-acting mutagen, suggesting its reactive metabolites can damage DNA without the need for external metabolic activation systems required by the amino form. japsonline.com

Reactive SpeciesPrecursor CompoundMechanism of FormationBiological Consequence
N-(deoxyguanosin-8-yl)-2-amino-3-methyl-9H-pyrido[2,3-b]indole2-Amino-3-methyl-9H-pyrido[2,3-b]indoleCytochrome P450-mediated N-oxidationDNA damage, Mutagenesis
N2-OH-MeAαC (Hydroxylamine)2-Amino-3-methyl-9H-pyrido[2,3-b]indoleN-oxidationFormation of protein adducts, DNA adducts

Modulation of Hypoxia-Activated Prodrug Strategies

The structure of this compound makes it a candidate for hypoxia-activated prodrug (HAP) strategies. HAPs are designed to exploit the hypoxic microenvironment of tumors for selective drug release. The activation mechanism relies on the difference in electron demand between a nitro group and its reduced forms.

There are two primary strategies for HAP activation following nitro group reduction:

Activation by Electron Redistribution: In this mechanism, the reduction of the nitro group to a hydroxylamine or amine dramatically increases the electron density on the aromatic ring system. This electronic shift can directly convert a non-toxic molecule into a potent cytotoxin without fragmentation. The resulting amine or hydroxylamine can function as a DNA intercalator or alkylating agent.

Activation by Fragmentation: Here, the electron release following nitroreduction triggers the cleavage of a chemical bond, releasing a separate, highly cytotoxic effector molecule.

For this compound, the mechanism likely falls under activation by electron redistribution. The reduction of the nitro group would generate the highly reactive hydroxylamino- and amino- derivatives, which are themselves the ultimate cytotoxic agents that damage DNA and other cellular components. This approach offers a way to selectively deliver a potent toxin to the resistant hypoxic cells within a tumor, potentially overcoming the limitations of conventional therapies.

Computational Chemistry Approaches to Mechanistic Elucidation

While specific experimental data on the mechanistic details of this compound are limited, computational chemistry provides powerful tools to predict and understand its behavior at a molecular level. These in silico methods can guide further experimental work by generating hypotheses about protein interactions, chemical reactivity, and toxicological profiles.

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking simulations would be crucial to understanding its interaction with human or bacterial nitroreductase enzymes.

Objective: To simulate the binding of the compound into the active site of a nitroreductase.

Process: A 3D model of the protein's active site is used as a target. The compound is then computationally placed into this site in various conformations. Scoring functions are used to calculate the binding energy for each pose, with lower energy values indicating more favorable binding.

Insights Gained: These simulations can reveal key interactions, such as hydrogen bonds or pi-stacking, between the compound and specific amino acid residues in the enzyme's active site. This information is fundamental to confirming whether the compound is a viable substrate for the enzyme and can predict its binding affinity, which is the first step in its prodrug activation. Molecular dynamics simulations can further refine this by modeling the stability of the protein-ligand complex over time.

Quantum Chemical Calculations for Reactivity Predictions and Electronic Properties Relevant to Mechanism

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and properties of molecules, offering deep insights into their reactivity. mdpi.com

For this compound, DFT calculations could be applied to:

Predict Reduction Potential: Calculate the one-electron reduction potential of the nitro group. A higher potential suggests the compound is more readily reduced, which is a key parameter for an effective hypoxia-activated prodrug.

Analyze Molecular Orbitals: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is related to the electron affinity, indicating how easily the nitro group can accept an electron from a nitroreductase.

Characterize Metabolites: Model the electronic properties of the reduced intermediates (nitroso, hydroxylamine). This can help predict the reactivity of the hydroxylamine metabolite, for instance, by analyzing its charge distribution and susceptibility to nucleophilic attack by DNA bases.

ADME-Tox Prediction Using In Silico Models

In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) of a drug candidate. These predictions are vital for early-stage assessment, helping to identify potential liabilities before costly experimental studies are undertaken. For this compound, various ADME-Tox parameters would be estimated. japsonline.com

The following table provides an illustrative example of the types of properties that would be predicted using computational models.

ADME-Tox ParameterPredicted PropertyImplication for Mechanism/Development
Absorption
Human Intestinal Absorption (HIA)HighIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighSuggests the compound can cross cell membranes to reach its target.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowMay be desirable to limit central nervous system side effects.
Plasma Protein Binding (PPB)HighAffects the free concentration of the drug available to act on tissues.
Metabolism
CYP2D6 InhibitionUnlikelyLow risk of drug-drug interactions involving this key metabolic enzyme.
Toxicity
Ames MutagenicityProbableConsistent with its nature as a DNA-reactive agent after activation.
HepatotoxicityPossibleIndole-containing structures can sometimes pose a risk of liver toxicity.

Pharmacophore Modeling and Virtual Screening

As of the latest available scientific literature, there are no specific studies published that focus on the pharmacophore modeling or virtual screening of this compound. Research efforts in computational drug design and discovery have explored various other indole (B1671886) and pyridoindole derivatives, but specific data for the nitro-substituted compound of interest is not present in the public domain.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are necessary for its biological activity. This model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that are likely to be active at the same biological target.

Virtual screening is a computational method that involves the screening of large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be based on the ligand's structure (ligand-based virtual screening) or the target's structure (structure-based virtual screening).

Without any published studies on the biological targets or mechanism of action of this compound, the development of a pharmacophore model or the application of virtual screening techniques is not feasible. Future research would first need to identify and validate the biological targets of this compound. Following target identification, experimental data on its binding mode and structure-activity relationships would be required to inform the creation of a meaningful pharmacophore model or to perform structure-based virtual screening.

Given the current lack of data, the following table, which would typically be populated with findings from such studies, remains empty.

Table 1: Pharmacophore Model and Virtual Screening Data for this compound

Feature Details
Pharmacophore Model No data available
Virtual Screening Hits No data available
Target(s) Investigated No data available
Software/Methods Used No data available

Should research in this area be undertaken, it would likely involve the following steps:

Target Identification and Validation: Determining the specific protein(s) with which this compound interacts to exert its biological effects.

Structural Biology: Obtaining the 3D structure of the target protein, preferably in complex with the compound, through techniques like X-ray crystallography or cryo-electron microscopy.

Pharmacophore Model Generation: Using the structural information or a set of known active molecules to define the key chemical features required for activity.

Virtual Screening Campaigns: Employing the pharmacophore model or the target's binding site structure to screen chemical libraries for potential new active compounds.

Experimental Validation: Synthesizing and testing the identified hits from virtual screening to confirm their biological activity.

Until such research is conducted and published, the understanding of the mechanistic actions of this compound from a computational perspective remains an open area for investigation.

Structure Activity Relationship Sar Studies and Analogue Design for 2 Nitro 3 Methyl 9h Pyrido 2,3 B Indole Derivatives

Impact of Substituents on the Pyrido[2,3-b]indole Core on Biological Activity

The pyrido[2,3-b]indole core, also known as α-carboline, is a planar, tricyclic heterocyclic system that provides a rigid scaffold for the presentation of functional groups in a defined spatial orientation. This planarity often facilitates intercalation into DNA or binding to the active sites of enzymes, particularly kinases.

For instance, the introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or small alkyl groups can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups (EWGs) like halogens (e.g., -Cl, -F) or a cyano (-CN) group can decrease the electron density, which may be favorable for interactions with electron-rich residues in a target protein. The position of the substituent is also critical; for example, a bulky substituent at a position crucial for binding pocket entry could lead to a loss of activity.

Table 1: Hypothetical SAR Data for Substitutions on Ring A of 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole
CompoundSubstituent at C6Substituent at C7Hypothetical Biological Activity (IC50, µM)Rationale for Hypothetical Activity
Parent-H-H5.0Baseline activity of the core scaffold.
Analogue 1A-OCH3-H2.5Electron-donating group may enhance binding.
Analogue 1B-Cl-H4.8Electron-withdrawing group shows minimal change in activity.
Analogue 1C-H-F3.7Small, electronegative atom may form favorable interactions.
Analogue 1D-H-t-Bu>10Bulky group may cause steric hindrance in the binding pocket.

The pyridine (B92270) ring (Ring B) of the α-carboline scaffold also presents opportunities for substitution, primarily at the C4 position. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. Substituents at C4 can influence the basicity of the pyridine nitrogen and introduce steric or electronic effects that modulate binding affinity.

For example, introducing a phenyl group at C4 has been shown in some dihydro-α-carboline series to be important for activity, with further substitutions on this phenyl ring fine-tuning the biological effect. Ortho-substituents on a C4-phenyl ring can lead to decreased activity due to steric hindrance, while other substitutions might enhance activity by accessing additional binding pockets.

Table 2: Hypothetical SAR Data for Substitutions on Ring B of this compound
CompoundSubstituent at C4Hypothetical Biological Activity (IC50, µM)Rationale for Hypothetical Activity
Parent-H5.0Baseline activity of the core scaffold.
Analogue 2A-Phenyl1.2Aromatic extension may access a hydrophobic pocket.
Analogue 2B-Pyridyl0.8Additional hydrogen bond acceptor may enhance binding.
Analogue 2C-Cyclohexyl3.5Non-aromatic bulky group is less favorable than an aromatic one.

Role of the Nitro Group and its Modifications in SAR

The nitro group at the C2 position is a strong electron-withdrawing group and significantly influences the electronic properties of the entire pyrido[2,3-b]indole system. This electronic pull can make the aromatic system more susceptible to nucleophilic attack and can also be a key feature for binding to specific biological targets. The nitro group can participate in hydrogen bonding and dipole-dipole interactions.

However, the presence of a nitro group can sometimes be associated with metabolic liabilities or toxicity. Therefore, a common strategy in medicinal chemistry is to explore bioisosteric replacements for the nitro group. Bioisosteres are functional groups that possess similar steric and electronic properties and can elicit a similar biological response. For the nitro group, potential bioisosteres include the cyano (-CN), trifluoromethyl (-CF3), and sulfonamide (-SO2NH2) groups. Investigating such replacements can lead to analogues with improved safety profiles while retaining or even enhancing biological activity.

Table 3: Hypothetical SAR Data for Modifications of the C2-Nitro Group
CompoundSubstituent at C2Hypothetical Biological Activity (IC50, µM)Rationale for Hypothetical Activity
Parent-NO25.0Baseline activity with the nitro group.
Analogue 3A-CN4.2Cyano group as a bioisostere retains activity.
Analogue 3B-CF36.8Trifluoromethyl group is a weaker H-bond acceptor, slightly reducing activity.
Analogue 3C-NH2>20Replacement with a strong electron-donating group drastically reduces activity, indicating the importance of an EWG at this position.

Influence of Methyl Substitution at C3 on Biological Activity

Modification of the C3-methyl group can be explored to probe the size and nature of the corresponding binding pocket. For example, increasing the alkyl chain length (e.g., to ethyl or propyl) could lead to increased van der Waals interactions and enhanced potency, up to a point where the substituent becomes too large for the pocket, leading to a loss of activity. Alternatively, introducing a polar functional group on the methyl group (e.g., -CH2OH) could allow for the formation of new hydrogen bonds.

Table 4: Hypothetical SAR Data for Modifications of the C3-Methyl Group
CompoundSubstituent at C3Hypothetical Biological Activity (IC50, µM)Rationale for Hypothetical Activity
Parent-CH35.0Baseline activity with the methyl group.
Analogue 4A-H8.5Loss of hydrophobic interaction decreases activity.
Analogue 4B-CH2CH33.1Larger alkyl group may have more favorable hydrophobic interactions.
Analogue 4C-CH2OH2.5Introduction of a hydrogen-bonding group may access a polar sub-pocket.

Rational Design of Novel this compound Analogues

The rational design of novel analogues of this compound is guided by the SAR data obtained from initial screening and a deep understanding of the target's structure and binding site, if known. The goal is to systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Lead optimization for a compound like this compound would involve several key strategies:

Scaffold Hopping and Ring Variation: While maintaining the core pharmacophoric elements, the pyrido[2,3-b]indole scaffold could be replaced with other heterocyclic systems to explore new intellectual property space and potentially improve properties. For example, exploring other carboline isomers (β, γ, or δ-carbolines) or related fused systems could be a viable strategy.

Fragment-Based Growth: If the binding mode is known, small fragments can be "grown" from the core structure to occupy adjacent sub-pockets of the binding site, leading to increased affinity and selectivity.

Structure-Based Design: If a crystal structure of the target protein in complex with the lead compound is available, computational tools can be used to design modifications that optimize interactions with the active site. This can involve adding groups that form new hydrogen bonds, salt bridges, or hydrophobic interactions.

Improving "Drug-Like" Properties: Modifications can be made to improve physicochemical properties such as solubility, permeability, and metabolic stability. This might involve introducing polar groups to increase solubility or blocking sites of metabolism to improve the compound's half-life.

The systematic application of these strategies, guided by iterative cycles of design, synthesis, and biological testing, is essential for the successful development of novel and effective therapeutic agents based on the this compound scaffold.

Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing lead compounds. While specific bioisosteric replacement studies on this compound are not detailed in the available literature, research on the parent indole (B1671886) scaffold provides significant insights. The indole nucleus is a common pharmacophore, and its bioisosteric replacement can modulate a compound's physicochemical properties, biological activity, and metabolic stability. nih.govresearchgate.net

For instance, in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, bioisosteric replacement of an indole scaffold led to the discovery of a potent and selective inhibitor, FD223. nih.govresearchgate.net This suggests that replacing the indole moiety of the pyrido[2,3-b]indole core could yield analogues with modified activity. Similarly, the monofluoromethyl (CFH2) group is recognized as a versatile bioisostere for methyl, hydroxyl, or amine groups, often enhancing metabolic stability and biological activity. acs.orgacs.org Therefore, one could hypothesize that replacing the methyl group at the 3-position of this compound with a CFH2 group could be a viable strategy to modulate its properties.

The following table presents examples of bioisosteric replacements performed on indole-based compounds, illustrating the potential modifications applicable to the this compound scaffold.

Original GroupBioisosteric ReplacementPotential ImpactReference Compound Class
Indole NHN-MethylationAlters hydrogen bonding capacity and lipophilicityPyrido[3,4-b]indoles
Indole RingBenzimidazole, AzaindoleModulates electronic properties and metabolic stabilityIndole-based PI3Kδ inhibitors nih.govresearchgate.net
Methyl GroupMonofluoromethyl (CFH2) GroupEnhances metabolic stability and can alter biological activity acs.orgacs.orgGeneral drug design
Nitro GroupAmino, Cyano, SulfonamideChanges electronic character, polarity, and hydrogen bonding potentialGeneral drug design

Conformational Restriction and Flexibility Studies

For example, the synthesis of hexahydropyrrolo[2,3-b]indole alkaloids, which have a more saturated and flexible ring system compared to the aromatic pyrido[2,3-b]indole, highlights how changes in the core structure's rigidity can lead to diverse biological activities. semanticscholar.org In the context of this compound, modifying the substituents or the saturation level of the pyridine or indole rings could be explored to either restrict or increase conformational freedom, potentially leading to enhanced target affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. While no specific QSAR models for a series of this compound derivatives are found in the searched literature, studies on related pyridoindole series offer a framework for how such a model could be developed.

A QSAR study on pyrido[3,4-b]indole derivatives as anticancer agents demonstrated the utility of this approach. nih.gov In this study, Kernel-based Partial Least Squares (KPLS) regression with 2D fingerprint descriptors and 3D-QSAR with pharmacophore alignment were used to build predictive models. nih.gov The models successfully predicted the antiproliferative activity against several cancer cell lines, with high coefficients of determination (R²) for the training sets and good predictive ability for external test sets. nih.gov For the HCT116 colon cancer cell line, a four-point pharmacophore model was developed, consisting of one hydrogen bond donor and three ring elements. nih.gov

Another QSAR study on pyridothienopyrimidine derivatives as antimicrobial agents against Pseudomonas aeruginosa also yielded a predictive model. fip.org The best QSAR equation indicated that antimicrobial activity could be increased by decreasing the logarithm of solubility (Log S), the energy of the lowest unoccupied molecular orbital (ELUMO), and the molar refractivity (MR). fip.org

These examples suggest that a QSAR study on a series of this compound analogues could identify key physicochemical and structural features that govern their biological activity. Such a study would likely involve the generation of a library of analogues with variations at different positions of the pyrido[2,3-b]indole core and subsequent correlation of their measured activities with calculated molecular descriptors.

Example QSAR Descriptors and Their Potential Relevance for a this compound Series
Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
ElectronicELUMO, Dipole MomentAffects interactions with polar residues in a target binding site.
StericMolar Refractivity (MR), Molecular VolumeInfluences the fit of the molecule within a binding pocket.
HydrophobicityLogP, LogSImpacts membrane permeability and hydrophobic interactions with the target.
TopologicalAtom Triplet FingerprintsEncodes the connectivity and arrangement of atoms in the molecule. nih.gov

Combinatorial Chemistry Approaches in SAR Development

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of compounds for screening and developing structure-activity relationships (SAR). While specific applications of combinatorial chemistry to generate libraries of this compound are not explicitly detailed, the principles have been applied to similar heterocyclic scaffolds. acs.orgacs.org

The "libraries from libraries" concept, for instance, allows for the diversity-oriented transformation of resin-bound peptides to create low molecular weight heterocyclic compounds. acs.org This approach could potentially be adapted for the solid-phase synthesis of a pyrido[2,3-b]indole library. Furthermore, mixture-based synthetic combinatorial libraries have been successfully used to discover novel antibacterial agents, demonstrating the power of this method in screening millions of compounds efficiently. nih.gov

The development of a combinatorial library for this compound analogues would likely involve a multi-step synthesis on a solid support, allowing for the introduction of diverse substituents at various positions of the pyrido[2,3-b]indole core. For example, different building blocks could be used to vary the substituents on the pyridine and indole rings, leading to a large and diverse library of compounds for biological screening.

Preclinical Research and in Vivo Studies of 2 Nitro 3 Methyl 9h Pyrido 2,3 B Indole

Pharmacokinetic Research Methodologies and Findings

Consequently, no data tables or detailed research findings can be generated for these topics. While research on the broader class of pyrido[2,3-b]indole derivatives has been conducted, the specific preclinical data for the 2-Nitro-3-methyl variant remains elusive. It is possible that research on this compound is proprietary, in very early stages, or has not been pursued.

Bioavailability Assessment Research in Various Species

There is no publicly available scientific literature or data regarding the bioavailability of 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole in any species. Studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which are essential for understanding its potential as a therapeutic agent or its risk as a toxic substance, have not been published.

Tissue Distribution Studies (e.g., Brain Penetration, Tumor Accumulation, Organ Distribution)

No studies have been published detailing the tissue distribution of this compound. Consequently, there is no information on its ability to penetrate specific tissues such as the brain, accumulate in tumors, or its general distribution across various organs.

Metabolic Fate Investigations (e.g., Major Metabolites, Metabolic Stability, Metabolic Enzymes Involved)

The metabolic fate of this compound has not been characterized in the available scientific literature. There is no information to identify its major metabolites, its stability in the presence of metabolic enzymes, or which specific enzymes might be involved in its biotransformation.

Excretion Pathways Research (e.g., Renal, Biliary Clearance)

There is no available data on the excretion pathways of this compound. Research to determine the primary routes of elimination from the body, such as through renal or biliary clearance, has not been reported.

Drug-Drug Interaction Potential Research

No preclinical studies have been published that investigate the drug-drug interaction potential of this compound. Therefore, its capacity to affect or be affected by other co-administered drugs is unknown.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

There is no information in the public domain regarding the identification or validation of pharmacodynamic biomarkers for this compound in any preclinical models.

Preliminary Safety and Toxicology Research

While related compounds, specifically the amino-substituted analogues, have undergone toxicological evaluation, there is a lack of specific preliminary safety and toxicology research data for this compound in the public domain. Comprehensive studies to determine its potential toxicity profile have not been published.

A comprehensive search for preclinical research and in vivo studies on the chemical compound This compound did not yield specific data for this exact molecule. The scientific literature available through the conducted searches focuses on related analogs, primarily 2-amino-9H-pyrido[2,3-b]indole (also known as AαC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole .

While research on these related compounds provides insights into the toxicological profile of the pyrido[2,3-b]indole scaffold, there is no direct information available to fulfill the specific requirements for an article on This compound covering the outlined preclinical toxicity assessments.

Information on related compounds includes:

Genotoxicity and Mutagenicity: Studies on 2-amino-9H-pyrido[2,3-b]indole (AαC) have shown its genotoxic potential. For instance, it has been found to cause dose-dependent induction of micronuclei in human-derived hepatoma cell lines (HepG2) and to form DNA adducts in various organs of rodents, with the liver being a primary target. nih.govscispace.com The mutagenic activation of AαC is thought to be mediated by the cytochrome P450 system. nih.gov The Ames test, a common bacterial assay for mutagenicity, is a standard method used to evaluate such compounds. nih.gov

Organ-Specific Toxicity: Research on AαC indicates that the liver is a significant target for its toxic effects, as evidenced by DNA adduct formation in this organ in animal models. nih.gov

Cytotoxicity: The cytotoxic effects of various pyridoindole derivatives have been examined against several human tumor cell lines. nih.govmdpi.com For example, some pyridino[2,3-f]indole-4,9-dione derivatives have demonstrated cytotoxicity against human cancer cell lines. nih.gov

It is important to reiterate that these findings pertain to amino-substituted and other derivatives of the 9H-pyrido[2,3-b]indole core structure, and not to the specific compound This compound . The presence of a nitro group, as opposed to an amino group, at the 2-position, and a methyl group at the 3-position, would significantly alter the compound's chemical properties and, consequently, its biological and toxicological profile.

Without specific studies on This compound , it is not possible to provide scientifically accurate information on its acute and sub-chronic toxicity, genotoxicity, cytotoxicity in normal cell lines, cardiotoxicity, hepatotoxicity, immunotoxicity, or reproductive and developmental toxicity as requested in the article outline.

Advanced Analytical and Spectroscopic Methodologies in 2 Nitro 3 Methyl 9h Pyrido 2,2 B Indole Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Adduct Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the metabolite profiling of 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole and the identification of its potential DNA and protein adducts. The metabolism of the related amino-α-carbolines, AαC and MeAαC, has been shown to involve metabolic activation to reactive N-hydroxy metabolites (N-OH-AαC and N-OH-MeAαC) nih.gov. It is plausible that the nitro-analogue undergoes reduction to the corresponding amino derivative, followed by similar metabolic activation pathways.

HRMS, often coupled with liquid chromatography (LC-HRMS), provides the high mass accuracy and resolution required to distinguish between metabolites with very similar masses. This is critical for identifying phase I and phase II metabolites, such as hydroxylated and glucuronidated forms. Furthermore, the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments are essential for the structural elucidation of these metabolites.

In the context of adduct identification, HRMS can detect the covalent binding of reactive metabolites to biological macromolecules. For instance, the major DNA adduct of AαC has been identified as N2-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole nih.gov. The high sensitivity of modern mass spectrometers allows for the detection of these adducts at the low levels typically found in biological samples.

Table 1: Representative HRMS Data for Related Pyrido[2,3-b]indole Compounds

Compound Molecular Formula [M+H]⁺ (Calculated) [M+H]⁺ (Observed) Key MS/MS Fragments Reference
2-Amino-9H-pyrido[2,3-b]indole (AαC) C₁₁H₉N₃ 184.0869 184.0871 167, 140, 115 massbank.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Intermediates, Ligand-Target Interactions, and Conformational Analysis

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of atoms within the molecule and for the unambiguous assignment of all proton and carbon signals researchgate.net.

NMR is also invaluable for studying ligand-target interactions. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) can identify which parts of a small molecule, such as this compound, are in close contact with a protein or DNA target. Furthermore, conformational analysis of the molecule in solution can be performed using Nuclear Overhauser Effect (NOE) experiments.

X-ray Crystallography in the Context of Ligand-Target Interaction Analysis and Conformational Studies

X-ray crystallography provides unparalleled atomic-level detail of the three-dimensional structure of molecules and their interactions with biological targets. While a crystal structure for this compound has not been reported, the technique has been successfully applied to other complex heterocyclic systems, providing insights into their molecular geometry and packing in the solid state.

In the context of ligand-target interactions, co-crystallization of this compound or its metabolites with a target protein or a DNA oligonucleotide can reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. This information is invaluable for understanding the molecular basis of biological activity and for structure-based drug design. Conformational studies using X-ray crystallography can reveal the preferred solid-state conformation of the molecule, which can be compared with solution-state conformations determined by NMR.

Advanced Chromatographic Techniques for Isolation and Purity Assessment in Derivatization and Metabolite Studies

Advanced chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound, its derivatives, and metabolites. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose, often employing reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile or methanol and water, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency for subsequent mass spectrometric detection lcms.cz.

For complex mixtures, such as those from in vitro metabolism studies or biological samples, multidimensional chromatography can provide enhanced separation power. Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate the analytes of interest and remove interfering matrix components prior to chromatographic analysis. The purity of synthesized this compound and its intermediates is typically assessed by HPLC with UV or MS detection.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, LC-NMR) in Pharmacological, Metabolomic, and Mechanistic Research

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are central to modern pharmacological, metabolomic, and mechanistic research involving compounds like this compound.

LC-MS/MS is the workhorse for the quantitative analysis of the amino-analogues AαC and MeAαC in various matrices, including cooked foods and biological fluids nih.govscispace.com. The high sensitivity and selectivity of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allow for the detection and quantification of these compounds at very low concentrations. This technique is equally applicable to the analysis of this compound and its metabolites.

GC-MS (Gas Chromatography-Mass Spectrometry) can also be used for the analysis of pyrido[2,3-b]indole derivatives, although it may require derivatization to improve the volatility and thermal stability of the analytes rsc.org.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) is a powerful tool for the direct structural elucidation of components in a complex mixture without the need for prior isolation. This is particularly useful for identifying unstable metabolites that might degrade during a lengthy purification process core.ac.uk.

Table 2: Application of Hyphenated Techniques in the Analysis of Related Pyrido[2,3-b]indoles

Technique Application Analyte(s) Key Findings Reference
LC-MS/MS Quantification in biological samples AαC, MeAαC Development of a sensitive method for measuring urinary biomarkers of tobacco exposure. scispace.com
LC-MS/MS Metabolite profiling Indole (B1671886) derivatives Comprehensive analysis of tryptophan-related metabolites in plant foods. unimi.it

Spectrophotometric Methods for Interaction Studies (e.g., UV-Vis in DNA binding, Fluorescence for Protein Interactions)

UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for studying the interactions of this compound with biological macromolecules like DNA and proteins researchgate.netnih.gov.

UV-Vis Spectroscopy: The binding of a small molecule to DNA can cause changes in the UV-Vis absorption spectrum of the molecule. Hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths) are often indicative of intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix. In contrast, groove binding or electrostatic interactions typically result in smaller spectral changes mdpi.com. Titration experiments, where the concentration of DNA is systematically varied while the concentration of the compound is held constant, can be used to determine the binding constant (Kb) of the interaction.

Fluorescence Spectroscopy: Many pyridoindole derivatives are fluorescent, and changes in their fluorescence properties upon binding to a protein or DNA can provide information about the binding event. Quenching of the intrinsic tryptophan fluorescence of a protein upon ligand binding can be used to determine binding affinities and stoichiometries. Similarly, changes in the fluorescence intensity, emission wavelength, and polarization of the ligand itself upon binding can be monitored.

Cryo-Electron Microscopy (Cryo-EM) for Large Biomolecule Interactions

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large biomolecular complexes, including those in complex with small molecule ligands creative-biostructure.comnih.gov. While traditionally used for very large assemblies, recent advances have made it possible to study smaller protein-ligand complexes biorxiv.orgresearchgate.netelifesciences.org.

For a compound like this compound, Cryo-EM could be employed to visualize its interaction with a large protein or a protein-DNA complex. This would provide a detailed 3D map of the binding site and the conformational changes induced in the macromolecule upon ligand binding. This information is highly complementary to data obtained from X-ray crystallography and NMR and is particularly valuable for studying large, flexible, or membrane-associated proteins that are difficult to crystallize.

In Silico Tools and Cheminformatics for Compound Analysis, Prediction, and Data Mining

In the absence of extensive empirical data, in silico tools and cheminformatics serve as powerful methodologies for the analysis, prediction of properties, and data mining of chemical compounds like this compound. These computational approaches enable researchers to generate hypotheses, prioritize experimental studies, and gain insights into the potential biological activities and physicochemical characteristics of molecules.

Cheminformatics for Compound Analysis:

Cheminformatics databases and software are fundamental for the initial analysis of this compound. These tools can calculate a wide range of molecular descriptors that characterize the compound's structure and properties.

Predicted Physicochemical Properties:

Numerous online databases and software packages provide predicted physicochemical properties for chemical structures. While experimental validation is crucial, these predictions offer valuable initial insights. The table below presents a set of computationally predicted properties for this compound.

PropertyPredicted Value
Molecular Weight227.22 g/mol
Molecular FormulaC12H9N3O2
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Exact Mass227.06948 g/mol
Topological Polar Surface Area78.8 Ų
Heavy Atom Count17
Complexity370

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the structural or property descriptors of a set of compounds with their biological activities. For a compound like this compound, QSAR models could be developed to predict its potential toxicity or other biological effects.

For instance, QSAR models for nitroaromatic compounds often utilize descriptors related to:

Electronic Properties: The number and position of nitro groups significantly influence the electrophilicity and reactivity of the molecule.

Hydrophobicity: LogP values are often correlated with a compound's ability to cross cell membranes.

Steric Factors: The size and shape of the molecule can affect its interaction with biological targets.

A hypothetical QSAR study on a series of related pyrido[2,3-b]indole derivatives could help elucidate the contribution of the nitro group and the methyl group to a specific biological endpoint.

Molecular Docking and Virtual Screening:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to:

Identify Potential Biological Targets: By docking the compound against a library of protein structures, potential interacting partners could be identified.

Elucidate Binding Modes: If a target is known, docking can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the protein.

Virtual screening, a broader application of docking, could be used to screen large compound libraries to identify other molecules with similar binding properties to this compound.

ADMET Prediction:

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in the early stages of drug discovery and toxicological assessment. For this compound, ADMET prediction models could estimate:

Oral Bioavailability: Likelihood of the compound being absorbed after oral ingestion.

Blood-Brain Barrier Permeability: Potential for the compound to enter the central nervous system.

Metabolic Stability: Prediction of its susceptibility to metabolism by enzymes such as cytochrome P450s.

Toxicity Endpoints: Predictions for mutagenicity, carcinogenicity, and other toxic effects.

Data Mining in Chemical Databases:

Data mining of large chemical and biological databases can uncover relationships between chemical structures, biological activities, and experimental data. While specific data for this compound is scarce, data mining approaches could be used to:

Identify Structurally Similar Compounds: Finding compounds with similar scaffolds can provide clues about potential biological activities.

Analyze Structure-Activity Relationships in Related Compound Series: Mining data on other pyridoindoles or nitroaromatic compounds can help to build predictive models.

Therapeutic Potential and Future Directions in 2 Nitro 3 Methyl 9h Pyrido 2,3 B Indole Research

Development of 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole-Based Agents for Specific Diseases

The development of derivatives based on the this compound core is a promising area of research for various diseases, particularly cancer and neurodegenerative disorders. The parent compound, this compound, serves as a scaffold for the synthesis of novel agents with tailored biological activities.

In the realm of oncology, related pyrido[2,3-b]indolizine derivatives have demonstrated efficacy against colorectal cancer cell lines. nih.gov These compounds can induce cell cycle arrest in the S and G2/M phases, highlighting a potential mechanism of action for derivatives of this compound. nih.gov The strategic manipulation of substituents on the aromatic rings of these compounds may lead to enhanced anticancer activity. nih.gov Furthermore, the broader class of indole (B1671886) derivatives has been explored for its anti-glioblastoma properties, targeting pathways like PDGFR, VEGFR, and PI3K/AKT/mTOR. mdpi.com

For neurodegenerative diseases, indole-based compounds are being investigated for their potential to address the multifactorial nature of these conditions. nih.gov The β-carboline (pyrido[3,4-b]indole) structure, closely related to the pyrido[2,3-b]indole core, is recognized for its inhibitory effects on key enzymes implicated in neurodegeneration. nih.gov This suggests that derivatives of this compound could be engineered as multi-target agents for conditions like Alzheimer's disease.

Combination Therapy Strategies Involving this compound Analogues

To enhance therapeutic efficacy and overcome drug resistance, combination therapy strategies are being explored for pyrido[2,3-b]indole analogues. The synergistic effects of combining these novel agents with existing drugs could lead to improved patient outcomes. For instance, in cancer treatment, combining a this compound derivative that targets a specific kinase pathway with a standard chemotherapeutic agent could allow for lower doses of each drug, potentially reducing toxicity.

In the context of neurodegenerative diseases, where multiple pathological pathways are involved, a combination approach is particularly attractive. nih.gov An analogue of this compound with, for example, anti-inflammatory properties could be co-administered with a drug that targets protein aggregation, thereby addressing different facets of the disease. The use of memantine (B1676192) in combination with AChE inhibitors in Alzheimer's disease serves as a successful example of this approach, achieving synergistic effects without increasing adverse events. nih.gov

Prodrug Strategies for Enhanced Bioavailability, Target Specificity, and Reduced Toxicity

The development of prodrugs of this compound derivatives is a key strategy to overcome pharmacokinetic challenges such as poor bioavailability and to enhance target specificity. Prodrugs are inactive compounds that are metabolized in the body to release the active drug. This approach can improve the solubility and permeability of a drug, leading to better absorption.

For instance, a lipophilic promoiety could be attached to a this compound analogue to increase its ability to cross cell membranes. Once inside the target cell, an enzyme could cleave off the promoiety, releasing the active agent. This strategy can also reduce off-target toxicity by ensuring that the drug is activated primarily at the desired site of action.

Challenges in Translational Research for this compound Derivatives

The translation of promising this compound derivatives from the laboratory to the clinic is fraught with challenges. A significant hurdle is the potential for off-target toxicities, a common issue with kinase inhibitors. nih.gov Thorough preclinical safety and toxicology studies are essential to identify and mitigate these risks.

Another challenge lies in identifying the patient populations most likely to benefit from these targeted therapies. This requires the development of reliable biomarkers to predict treatment response. Furthermore, the development of drug resistance is a major concern in cancer therapy. nih.gov Strategies to overcome resistance, such as the development of next-generation inhibitors or combination therapies, need to be considered early in the drug development process.

Emerging Research Areas and Unexplored Biological Activities (e.g., Anti-fibrotic, Anti-diabetic)

While much of the focus has been on the anticancer and neuroprotective potential of pyrido[2,3-b]indoles, emerging research is beginning to explore their utility in other therapeutic areas. The diverse biological activities of indole-based compounds suggest that derivatives of this compound may have untapped potential as anti-fibrotic or anti-diabetic agents.

For example, certain heterocyclic amines have been shown to influence inflammatory processes and lipid levels, which could have implications for cardiovascular and metabolic diseases. nih.gov Further screening of this compound analogues in relevant disease models is warranted to uncover these and other novel biological activities. The broad-spectrum antiparasitic activity of some indole derivatives also suggests a potential application in infectious diseases. nih.gov

Nanotechnology and Drug Delivery Systems for this compound

Nanotechnology offers a powerful platform to enhance the delivery of this compound-based drugs. nih.govnih.gov Encapsulating these compounds within nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery to diseased tissues. nih.gov This can lead to increased therapeutic efficacy and reduced side effects.

Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be engineered to carry this compound derivatives. The surface of these nanoparticles can be modified with ligands that bind to receptors overexpressed on target cells, further enhancing specificity. nih.gov This targeted approach is particularly relevant for cancer therapy, where it can help to concentrate the drug at the tumor site while sparing healthy tissues.

Personalized Medicine Approaches and Biomarker-Driven Research

The future of therapy with this compound derivatives will likely involve a personalized medicine approach. This will require the identification of predictive biomarkers that can help to select patients who are most likely to respond to a particular drug. These biomarkers could be genetic mutations, protein expression levels, or other molecular signatures.

For instance, if a this compound analogue is found to inhibit a specific kinase, then tumors with mutations that activate this kinase would be expected to be more sensitive to the drug. Biomarker-driven clinical trials will be crucial to validate these hypotheses and to develop companion diagnostics that can guide treatment decisions. This approach has the potential to maximize the benefit of these novel agents while minimizing unnecessary exposure for non-responders.

Data Tables

Table 1: Investigational Areas for Pyrido[2,3-b]indole Analogues and Related Compounds

Therapeutic AreaRationaleKey Findings
Oncology Induction of cell cycle arrest and targeting of key signaling pathways.Pyrido[2,3-b]indolizine derivatives show activity against colorectal cancer cells. nih.gov Indole derivatives are being explored for glioblastoma. mdpi.com
Neurodegenerative Diseases Multi-target approach to address complex disease pathology.β-carbolines, structurally related to pyrido[2,3-b]indoles, inhibit key enzymes in neurodegeneration. nih.gov
Infectious Diseases Broad-spectrum antiparasitic activity.Indole-based compounds have shown promise against malaria, trypanosomiasis, and leishmaniasis. nih.gov

Table 2: Drug Development Strategies for this compound Derivatives

StrategyObjectiveExample Application
Combination Therapy Enhance efficacy and overcome resistance.Combining a pyrido[2,3-b]indole analogue with standard chemotherapy in cancer treatment.
Prodrugs Improve bioavailability and target specificity.Attaching a lipophilic promoiety to a pyrido[2,3-b]indole derivative to improve cell penetration.
Nanotechnology Enhance drug delivery and reduce toxicity.Encapsulating a pyrido[2,3-b]indole analogue in nanoparticles for targeted delivery to tumors. nih.govnih.gov
Personalized Medicine Select patients most likely to respond to treatment.Using biomarkers to identify patients with specific mutations that make them sensitive to a pyrido[2,3-b]indole-based kinase inhibitor.

Ethical Considerations and Regulatory Perspectives in Drug Development Research

The journey of any novel chemical entity, such as this compound, from a laboratory discovery to a potential therapeutic agent is governed by a stringent framework of ethical principles and regulatory requirements. These systems are in place to ensure patient safety, scientific integrity, and public trust in the drug development process. lindushealth.commeetlifesciences.com The transition from preclinical research to human clinical trials involves navigating a complex landscape of moral obligations and legal mandates designed to protect research participants and ensure that new medicines are both safe and effective. slideshare.nethilarispublisher.com

Ethical Frameworks and Core Principles

Ethical conduct in clinical research is paramount and is guided by several internationally recognized codes and reports. nih.gov The foundation of modern research ethics is built upon documents like the Nuremberg Code, the World Medical Association's Declaration of Helsinki, and the Belmont Report. nih.govctfassets.net These frameworks establish the core principles that must underpin all research involving human subjects. ctfassets.net For a compound like this compound, adherence to these principles is not optional but a fundamental requirement for any investigation into its therapeutic potential.

Key ethical considerations include:

Informed Consent : This is the cornerstone of ethical clinical research. meetlifesciences.com Participants must be thoroughly informed about the purpose, procedures, potential risks, benefits, and alternatives to the study. nih.govclinixir.com This information must be understood, and the decision to participate must be voluntary and free from coercion. nih.govallclinicaltrials.com The process ensures respect for individual autonomy. lindushealth.com

Risk-Benefit Analysis : Research must be predicated on a favorable risk-benefit ratio. allclinicaltrials.com An Institutional Review Board (IRB) or Ethics Committee is responsible for determining that the potential risks to research subjects are reasonable in relation to the anticipated benefits. ctfassets.netwakehealth.edu This involves a careful evaluation of preclinical data to minimize harm and maximize potential benefits. lindushealth.comnih.gov

Fair Subject Selection : The selection of participants for clinical trials must be equitable. nih.govclinixir.com This principle of justice ensures that the burdens and benefits of research are distributed fairly among different populations. lindushealth.com It prevents the exploitation of vulnerable groups and ensures that subjects are chosen for scientific reasons, not because of their compromised position or privilege. nih.govclinixir.com

Independent Review : To ensure that the rights and welfare of research participants are protected, all proposed clinical trials must be reviewed and approved by an independent ethics committee or IRB. allclinicaltrials.comwakehealth.edu This committee, composed of scientists, non-scientists, and community members, provides objective oversight throughout the duration of the trial. news-medical.net

Scientific Validity : For research to be ethical, it must be scientifically sound and designed to yield valid results. nih.govnih.gov Poorly designed research that cannot answer the research question exposes participants to risk without the possibility of societal benefit. nih.gov

Table 1: Core Ethical Principles in Clinical Research

PrincipleDescriptionFoundational Document(s)
Respect for Persons Treating individuals as autonomous agents and protecting those with diminished autonomy. This is the basis for informed consent. ctfassets.netBelmont Report, Declaration of Helsinki
Beneficence The obligation to maximize potential benefits and minimize possible harms. It involves a careful risk-benefit assessment. lindushealth.comBelmont Report
Non-maleficence The principle of "do no harm," which is a fundamental tenet of medical and research ethics. lindushealth.comDeclaration of Helsinki
Justice The fair distribution of the burdens and benefits of research. Subject selection should be equitable. lindushealth.comnih.govBelmont Report
Scientific Integrity Ensuring the research is methodologically rigorous and the results are reported transparently to build public trust. lindushealth.comGeneral Research Guidelines

Regulatory Pathways for Drug Approval

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and India's Central Drugs Standard Control Organisation (CDSCO), are the gatekeepers of public health, ensuring that new drugs are safe and effective before they reach the market. slideshare.netnews-medical.net The development and approval of a new drug like this compound would follow a structured, multi-stage process.

The typical regulatory journey includes:

Preclinical Research : Before any human testing, extensive laboratory and animal studies are conducted. clinixir.com This stage aims to gather data on the compound's pharmacology and toxicology to determine if it is reasonably safe to test in humans. fda.gov

Investigational New Drug (IND) Application : Upon completion of successful preclinical studies, researchers submit an IND application to the relevant regulatory authority, like the FDA. news-medical.netauctoresonline.org This application includes all preclinical data, information on the compound's chemistry and manufacturing, and a detailed protocol for the proposed clinical trials. auctoresonline.orgcdsco.gov.in The trial can only begin after the agency reviews the IND and it becomes effective. auctoresonline.org

Clinical Trials : Human testing is conducted in a series of phases, each with a different purpose:

Phase 1 : These trials are typically small, involving 20-80 participants, and are designed to evaluate the safety of the new drug, determine a safe dosage range, and identify side effects. auctoresonline.org

Phase 2 : Conducted in a larger group of people (usually several hundred), these trials aim to assess the drug's effectiveness and to further evaluate its safety. auctoresonline.org

Phase 3 : These are large-scale trials involving several hundred to several thousand participants, designed to confirm the drug's effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely. auctoresonline.org

New Drug Application (NDA) : If the evidence from all three phases of clinical trials demonstrates that the drug is safe and effective for its intended use, the sponsor can file an NDA with the regulatory authority. slideshare.net The NDA contains all the information on the drug, from preclinical data to Phase 3 trial results. cdsco.gov.in

Application Review and Approval : The regulatory agency's team of scientists reviews all submitted data to decide if the drug's benefits outweigh its risks. fda.gov If the agency agrees, it will grant approval for the drug to be marketed for a specific indication. news-medical.net

Post-Marketing Surveillance (Phase 4) : After a drug is approved and on the market, regulatory agencies continue to monitor its safety through post-marketing surveillance studies. fda.gov These trials can identify any rare or long-term adverse effects that were not detected in earlier phases.

Table 2: Phases of Clinical Trials for a New Drug Candidate

PhasePrimary PurposeTypical Number of Participants
Preclinical Assess initial safety and biological activity in laboratory and animal models. clinixir.comN/A (Non-human studies)
Phase 1 Evaluate safety, determine safe dosage range, and identify side effects in a small group of people. auctoresonline.org20-100
Phase 2 Test for efficacy (whether the drug works in people with the condition) and further evaluate safety. auctoresonline.org100-500
Phase 3 Confirm effectiveness, monitor side effects, compare to standard treatments, and collect data for safe use. auctoresonline.org1,000-3,000+
Phase 4 Collect additional information on risks, benefits, and optimal use after the drug is on the market. fda.govVaries (thousands)

The development of any potential new medicine is a complex, lengthy, and resource-intensive endeavor. ctfassets.net For a novel compound such as this compound, the path forward requires a steadfast commitment to the highest ethical standards and rigorous adherence to established regulatory pathways to ensure that any potential therapeutic benefits are realized safely and responsibly.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole, and how can reaction conditions be optimized?

Answer:
The synthesis of pyridoindole derivatives often involves palladium-catalyzed amidation and cyclization. For example, Kumar et al. (2012) demonstrated the use of Pd catalysts to construct the pyrido[2,3-b]indole core via sequential C–N bond formation and intramolecular cyclization . Key optimization parameters include:

  • Catalyst loading : 5–10 mol% Pd(OAc)₂ with ligands like Xantphos.
  • Solvent system : Toluene or DMF at 80–110°C for 12–24 hours.
  • Substituent compatibility : Electron-withdrawing groups (e.g., nitro) at the 2-position require careful control of nitro-reduction side reactions.
    Post-synthetic modifications, such as methylation at the 3-position, can be achieved using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Basic: How is NMR spectroscopy utilized to confirm the structure of pyridoindole derivatives?

Answer:
1H and 13C NMR are critical for structural elucidation. For 9-ethyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol (a related compound), key spectral features include:

  • Aromatic protons : Resonances at δ 8.22–7.26 ppm (integration for 9H) confirm the fused indole-pyridine system .
  • Nitro group influence : Deshielding effects shift adjacent protons upfield (e.g., δ 7.04 for H-1 in nitro-substituted analogs) .
  • 13C NMR : Signals at δ 160–110 ppm correlate with sp² carbons in the heterocyclic core, while alkyl substituents (e.g., ethyl at δ 36.2 and 13.9 ppm) validate side-chain incorporation .

Advanced: How can researchers address discrepancies in organ-specific carcinogenicity data for nitro-substituted pyridoindoles?

Answer:
Contradictory findings (e.g., intestinal vs. hepatic carcinogenicity) require:

  • Tissue-specific assays : Use organoid models or in vivo xenografts to compare metabolic activation pathways. For instance, Yakura et al. (2002) observed that 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) forms DNA adducts in the liver but not the colon due to cytochrome P450 isoform variability .
  • Comparative mutagenicity testing : Employ the Ames test (Salmonella typhimurium TA98) with S9 liver homogenate to assess metabolic activation . Dose-response curves (e.g., 150 µL/plate) can clarify threshold effects .

Advanced: What experimental strategies are recommended for evaluating the DNA-binding mechanisms of pyridoindole derivatives?

Answer:

  • Absorption spectroscopy : Monitor hypochromism and bathochromic shifts in UV-vis spectra upon DNA addition, indicative of intercalation .
  • Melting curve analysis : Increased DNA melting temperature (ΔTm) suggests stabilization via stacking interactions .
  • Electrophoretic mobility shift assays (EMSA) : Detect DNA-complex formation using agarose gel electrophoresis .
    For example, Bailly et al. (2001) identified sequence-specific binding of pyridopyrazino[2,3-b]indoles to AT-rich regions using these methods .

Basic: What analytical techniques are critical for assessing the purity of synthesized pyridoindole compounds?

Answer:

  • CHN analysis : Validate elemental composition (e.g., C, 79.10%; N, 15.53% for C18H15N3) with deviations <0.5% .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z = 275 [M+H]⁺) and rule out byproducts .
  • HPLC : Use C18 columns with UV detection (228–321 nm) to resolve isomers and quantify purity (>98%) .

Advanced: How do structural modifications at specific positions influence the antitumor activity of pyridoindole analogs?

Answer:

  • Nitro group at C-2 : Enhances DNA alkylation but may increase mutagenicity .
  • Methylation at C-3 : Improves lipophilicity and cellular uptake, as seen in 3-methyl derivatives showing IC₅₀ values <10 µM against HepG2 cells .
  • Heterocyclic substitutions : Pyrimidoindoles with phenyl groups at C-2 exhibit stronger topoisomerase inhibition (e.g., 79.97% growth suppression in MCF-7 cells) .

Basic: What safety precautions are necessary when handling mutagenic pyridoindole compounds during laboratory research?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for powder handling .
  • Waste disposal : Deactivate mutagenic residues with bleach (10% NaOCl) before disposal .
  • Exposure monitoring : Regular Ames testing of lab surfaces to detect contamination .

Advanced: What in vitro models are appropriate for studying the mutagenic potential of this compound?

Answer:

  • Salmonella typhimurium TA98 : Assess frameshift mutations with S9 metabolic activation .
  • Human lymphoblastoid TK6 cells : Quantify thymidine kinase gene mutations via flow cytometry .
  • Colon organoids : Model tissue-specific genotoxicity using CRISPR-engineered reporter lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitro-3-methyl-9H-pyrido[2,3-b]indole
Reactant of Route 2
Reactant of Route 2
2-Nitro-3-methyl-9H-pyrido[2,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.